molecular formula C20H24ClN3O4S B2475394 N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1215511-92-4

N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No. B2475394
CAS RN: 1215511-92-4
M. Wt: 437.94
InChI Key: SALBNAJEBYCCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClN3O4S and its molecular weight is 437.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Design and Synthesis for Medical Applications

  • EGFR Inhibitors in Cancer Treatment : A study by (Zhang et al., 2017) describes the design and synthesis of benzo[d]thiazole-2-carboxamide derivatives, including a compound similar to the one . These compounds show potential as epidermal growth factor receptor (EGFR) inhibitors and have shown effectiveness against certain cancer cell lines with minimal toxicity to normal cells.

Chemical Synthesis and Reactivity

  • Synthesis and Reactivity Studies : Research by (Aleksandrov et al., 2017) focuses on the synthesis and reactivity of furan-2-yl and benzothiazole compounds. These compounds, closely related to the chemical , demonstrate interesting reactivity patterns that are valuable in organic synthesis.

Biological Activities

  • Antibacterial and Antioxidant Activities : A study by (Sokmen et al., 2014) investigates the antibacterial, antiurease, and antioxidant properties of similar furan-2-yl and triazole compounds. These compounds have demonstrated significant biological activities, highlighting their potential in pharmaceutical applications.

  • Cardiac Electrophysiological Activity : Research by (Morgan et al., 1990) explores the cardiac electrophysiological activity of N-substituted benzamides, including compounds structurally similar to the one . These compounds are evaluated for their potential as class III agents in cardiac arrhythmia treatment.

  • Anti-Inflammatory and Analgesic Agents : A study by (Abu‐Hashem et al., 2020) highlights the synthesis of novel compounds with anti-inflammatory and analgesic activities, including benzodifuran-2-carboxamide derivatives, which are closely related to the compound .

Other Applications

  • Human Leukocyte Elastase Inhibitors : Research by (Gütschow et al., 1999) investigates thieno1,3ŏxazin-4-ones as inhibitors of human leukocyte elastase. These compounds, including variations with diethylamino groups, are significant in studying inflammation and related diseases.

  • Antimicrobial and Anticancer Activities : The study by (Zaki et al., 2018) explores the synthesis of chalcone-derived compounds, including furan-2-yl derivatives, for their antimicrobial and anticancer activities.

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S.ClH/c1-3-22(4-2)7-8-23(19(24)15-6-5-9-25-15)20-21-14-12-16-17(13-18(14)28-20)27-11-10-26-16;/h5-6,9,12-13H,3-4,7-8,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALBNAJEBYCCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.